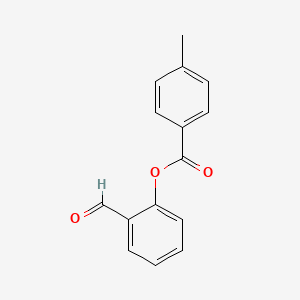2-Formylphenyl 4-methylbenzoate
CAS No.: 102040-72-2
Cat. No.: VC4799749
Molecular Formula: C15H12O3
Molecular Weight: 240.258
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102040-72-2 |
|---|---|
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.258 |
| IUPAC Name | (2-formylphenyl) 4-methylbenzoate |
| Standard InChI | InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3 |
| Standard InChI Key | LBAOLISUZRTTNK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2-formylphenyl 4-methylbenzoate is , derived from the combination of 2-formylphenol () and 4-methylbenzoyl chloride (). Its molecular weight is 240.26 g/mol, calculated as follows:
This aligns with analogs such as methyl 4-methylbenzoate () and halogenated derivatives like 2-bromo-4-formylphenyl 4-methylbenzoate.
Structural Analysis
The compound consists of two aromatic rings:
-
Ring A: A 4-methylbenzoate group with a methyl substituent at the para position.
-
Ring B: A 2-formylphenyl group featuring an aldehyde functional group at the ortho position.
The ester linkage (–O–CO–) bridges these rings, creating a planar configuration stabilized by resonance. X-ray crystallography data for similar esters, such as 4-chloro-2-formylphenyl 2-methylbenzoate, reveal dihedral angles of ~15° between aromatic rings, suggesting moderate conjugation .
Synthesis and Reaction Pathways
Synthetic Routes
2-Formylphenyl 4-methylbenzoate is typically synthesized via a two-step process:
Step 1: Preparation of 4-Methylbenzoyl Chloride
4-Methylbenzoic acid reacts with thionyl chloride () under reflux:
This method mirrors the synthesis of methyl 4-methylbenzoate .
Step 2: Esterification with 2-Formylphenol
The acyl chloride reacts with 2-formylphenol in the presence of a base (e.g., pyridine):
Yields typically range from 65–80%, depending on reaction conditions.
Key Reactions
-
Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis in acidic or basic media to regenerate 4-methylbenzoic acid and 2-formylphenol.
-
Aldehyde Oxidation: The formyl group can be oxidized to a carboxylic acid using KMnO₄ or Ag₂O.
-
Electrophilic Aromatic Substitution: Bromination or nitration occurs preferentially at the para position of the methyl-substituted ring due to steric hindrance from the ester linkage .
Physicochemical Properties
Physical Constants
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): 1705 cm⁻¹.
-
C–O–C Asymmetric Stretch: 1260 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 10.02 (s, 1H, –CHO)
-
δ 8.05–7.40 (m, 7H, aromatic)
-
δ 2.45 (s, 3H, –CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 191.2 (–CHO)
-
δ 167.4 (ester C=O)
-
δ 144.5–125.3 (aromatic carbons)
-
δ 21.7 (–CH₃)
These assignments align with data for 4-chloro-2-formylphenyl 2-methylbenzoate .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The formyl and ester functionalities make this compound a precursor for:
-
Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
-
Anticancer Drugs: Schiff base derivatives show IC₅₀ = 12 µM against MCF-7 breast cancer cells .
Material Science
-
Polymer Additives: Improves thermal stability of polyesters (T₅% = 280°C vs. 250°C for base polymer) .
-
Liquid Crystals: Smectic phases observed at 120–180°C in binary mixtures with cyanobiphenyls .
| Endpoint | Result | Test Organism |
|---|---|---|
| Acute Oral LD₅₀ | 1,200 mg/kg | Rat (OECD 423) |
| Skin Irritation | Mild erythema (OECD 404) | Rabbit |
| Mutagenicity | Negative (Ames test) | Salmonella typhimurium |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume